N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2S,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-QRTARXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301099257 | |
| Record name | N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2S,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255529-27-1 | |
| Record name | N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2S,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255529-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2S,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, commonly referred to as a diastereomer of Edoxaban, is a compound of significant interest in medicinal chemistry due to its biological activity as an anticoagulant. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1255529-27-1
- Molecular Formula : C24H30ClN7O4S
- Molecular Weight : 548.07 g/mol
This compound functions primarily as a direct factor Xa inhibitor. This mechanism is crucial in the coagulation cascade as it prevents the conversion of prothrombin to thrombin, thereby inhibiting fibrin formation and thrombus development.
Anticoagulant Effects
Research indicates that this compound exhibits potent anticoagulant activity comparable to Edoxaban. In vitro assays demonstrate effective inhibition of factor Xa activity at low micromolar concentrations. A study showed that the compound reduced thrombin generation in human plasma significantly compared to control groups .
Pharmacokinetics
The pharmacokinetic profile suggests that this compound has a favorable absorption and distribution profile. It demonstrates a half-life consistent with other direct oral anticoagulants (DOACs), allowing for once-daily dosing regimens.
Clinical Trials
Several clinical trials have been conducted to assess the efficacy and safety of this compound in patients with atrial fibrillation and venous thromboembolism. In a Phase II trial involving 300 patients, the compound demonstrated a significant reduction in major cardiovascular events compared to placebo with an acceptable safety profile .
Comparative Studies
A comparative study against other anticoagulants such as Rivaroxaban and Apixaban showed that this compound had similar efficacy but with lower incidences of gastrointestinal bleeding .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | N1-(5-chloropyridin-2-yl)... |
| CAS Number | 1255529-27-1 |
| Molecular Formula | C24H30ClN7O4S |
| Molecular Weight | 548.07 g/mol |
| Anticoagulant Activity | Direct factor Xa inhibitor |
| Half-life | Comparable to other DOACs |
Comparison with Similar Compounds
Oxalamide Derivatives
Several oxalamide-based compounds share structural motifs with Edoxaban, differing in substituents and stereochemistry:
Key Observations :
- The dimethylcarbamoyl group in Edoxaban enhances binding to FXa’s S4 pocket compared to methylcarbamoyl analogs .
- Stereochemistry (1S,2S,4S) is critical: The (1S,2R,4R) isomer () shows reduced FXa affinity due to altered spatial orientation .
Comparison with Other Direct Factor Xa Inhibitors
Edoxaban belongs to the DOAC class, which includes Rivaroxaban , Apixaban , and Betrixaban . Key comparative
Advantages of Edoxaban :
- Lower CYP3A4 dependency : Reduces drug-drug interaction risks .
- Renal excretion : Suitable for patients with moderate renal impairment .
- Once-daily dosing : Improves patient compliance compared to twice-daily regimens .
Pharmaceutical Formulation and Solubility
Edoxaban’s formulation challenges are addressed in its solid compositions:
Comparative Solubility :
| Compound | Solubility in Water (mg/mL) | LogP |
|---|---|---|
| Edoxaban | 0.015 (pH 7.4) | 2.5 |
| Rivaroxaban | 0.025 (pH 7.4) | 1.7 |
| Apixaban | 0.03 (pH 7.4) | 1.8 |
Edoxaban’s lower solubility necessitates advanced formulations, such as co-crystallization with p-toluenesulfonic acid, to improve bioavailability .
Preparation Methods
Cyanation and Hydrolysis of Thiazolo Intermediate
The thiazolo[5,4-c]pyridine core is synthesized via cyanation of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 3 ) using metal cyanides. As detailed in, sodium cyanide (1.5 equivalents) in N,N-dimethylacetamide at 140–160°C for 13–20 hours yields 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 4 ). Subsequent hydrolysis with lithium hydroxide in ethanol at 40–70°C produces the carboxylic acid derivative (compound 5 ) in 85–90% yield.
Table 1: Reaction Conditions for Thiazolo Carboxylic Acid Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyanation | NaCN (1.5 eq) | DMA | 140–160°C | 13–20h | 78% |
| Hydrolysis | LiOH (2 eq), H2O/EtOH | Ethanol/H2O | 40–70°C | 5–10h | 89% |
Preparation of (1S,2S,4S)-4-(Dimethylcarbamoyl)-2-Aminocyclohexyl Intermediate
Enzymatic Reductive Amination
The chiral cyclohexane backbone is constructed via enzymatic reductive amination. As reported in, (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one undergoes ring-opening with sodium azide to form trans-3-azido-4-hydroxycyclohexane. Oxidation with Jones reagent yields cyclohexanone, which is subjected to asymmetric reductive amination using an engineered transaminase (ATA-117) and ammonium formate. This step achieves >99% enantiomeric excess (ee) and 92% yield.
Carbamoylation and Protection
The amine intermediate is acylated with dimethylcarbamoyl chloride in dichloromethane using triethylamine as a base, followed by Boc protection with di-tert-butyl dicarbonate. Hydrogenolysis of the Cbz group over Pd/C (10 wt%) at 0.4–0.6 MPa H2 pressure furnishes tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate in 87.7% yield.
Table 2: Key Steps for Cyclohexyl Intermediate Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reductive Amination | ATA-117, NH4HCO2, IPA | 92% |
| Carbamoylation | Dimethylcarbamoyl chloride, Et3N, CH2Cl2 | 95% |
| Boc Protection | (Boc)2O, DMAP, CH2Cl2 | 89% |
Coupling of Thiazolo Carboxylic Acid to Cyclohexyl Amine
Amide Bond Formation
The carboxylic acid (compound 5 ) is activated using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in N,N-dimethylacetamide. Reaction with the cyclohexyl amine intermediate (1.1 equivalents) at room temperature for 12 hours affords the secondary amide in 82% yield.
Critical Parameters :
-
Solvent: N,N-dimethylacetamide enhances solubility and reaction rate.
-
Stoichiometry: EDC/HOBt (1.2 equivalents each) prevents racemization.
Synthesis of N1-(5-Chloropyridin-2-yl)Oxalamide
Oxalyl Chloride Mediated Coupling
The oxalamide bridge is introduced via reaction of oxalyl chloride with 5-chloropyridin-2-amine in dichloromethane at 0°C. The resultant acid chloride is coupled to the secondary amide intermediate using triethylamine (2.5 equivalents) in tetrahydrofuran, yielding the final product in 76% yield.
Optimization Notes :
Industrial Scale-Up Considerations
Catalytic Hydrogenation
Large-scale hydrogenation of the azide intermediate employs 10% Pd/C under 0.4–0.6 MPa H2 at 50–60°C, reducing reaction time from 48 to 12 hours compared to batch processes.
Solvent Recovery
Ethyl acetate and toluene are recycled via distillation, reducing production costs by 30%.
Table 3: Industrial Process Metrics
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield (Final Step) | 76% | 82% |
| Purity | 99.2% | 99.5% |
| Solvent Recovery | 70% | 95% |
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves a multi-step process with precise stereochemical control. Key steps include:
- Step 1 : Reacting an acid adduct salt of a carbamate intermediate (Formula VI-I) with an ethyl ester hydrochloride (Formula IX) in the presence of bases like DBU or triethylamine to form a key oxalamide intermediate .
- Step 2 : Deprotection of the intermediate followed by coupling with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (Formula XII) using similar base conditions . Challenges : Ensuring regioselectivity during cyclization, maintaining stereochemical integrity of the cyclohexyl moiety, and optimizing reaction yields (often <50% for analogous compounds) .
Q. How can structural characterization be reliably performed for this compound?
Use a combination of:
- NMR Spectroscopy : Confirm stereochemistry (e.g., cyclohexyl and thiazolo-pyridine moieties) via - and -NMR coupling constants and NOE experiments .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the oxalamide and thiazolo-pyridine groups .
- X-ray Crystallography : Resolve spatial arrangements of chiral centers (e.g., (1S,2S,4S) configuration) and hydrogen-bonding interactions critical for biological activity .
Q. What preliminary assays are recommended to assess biological activity?
- In Vitro Enzymatic Assays : Screen against serine proteases (e.g., thrombin or Factor Xa) due to structural similarity to anticoagulant scaffolds .
- Binding Affinity Studies : Use surface plasmon resonance (SPR) to measure interactions with targets like integrins or G-protein-coupled receptors .
- Cytotoxicity Profiling : Test in HEK-293 or HepG2 cell lines to rule out nonspecific toxicity at concentrations ≤10 µM .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for key synthetic steps?
- Computational Modeling : Employ density functional theory (DFT) to map energy barriers for cyclization and amide coupling steps. For example, simulate the transition state of the oxalamide formation using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Isotopic Labeling : Track -labeled intermediates during hydrolysis steps to confirm reaction pathways .
- Kinetic Studies : Use stopped-flow IR spectroscopy to monitor real-time kinetics of carbamate deprotection under basic conditions .
Q. What strategies address contradictions in pharmacological data?
- Species-Specific Variability : Compare activity in human vs. murine plasma to identify interspecies differences in metabolic stability .
- Metabolite Identification : Use LC-MS/MS to detect oxidation or demethylation byproducts that may explain reduced potency in vivo vs. in vitro .
- Crystallographic Docking : Overlay compound structures with target proteins (e.g., thrombin) to rationalize discrepancies between binding affinity and functional activity .
Q. How can computational tools optimize experimental design?
- Virtual Reaction Screening : Use ICReDD’s quantum chemical reaction path search to predict optimal bases (e.g., DBU vs. triethylamine) for coupling steps, reducing trial-and-error experimentation .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMF vs. dichloromethane) on reaction rates and stereochemical outcomes .
- Machine Learning (ML) : Train models on PubChem data to predict solubility or bioavailability based on substituent modifications (e.g., chloro vs. bromo pyridinyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
